1-Methoxypentane 1-Methoxypentane
Brand Name: Vulcanchem
CAS No.: 628-80-8
VCID: VC7988080
InChI: InChI=1S/C6H14O/c1-3-4-5-6-7-2/h3-6H2,1-2H3
SMILES: CCCCCOC
Molecular Formula: C6H14O
Molecular Weight: 102.17 g/mol

1-Methoxypentane

CAS No.: 628-80-8

Cat. No.: VC7988080

Molecular Formula: C6H14O

Molecular Weight: 102.17 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxypentane - 628-80-8

Specification

CAS No. 628-80-8
Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
IUPAC Name 1-methoxypentane
Standard InChI InChI=1S/C6H14O/c1-3-4-5-6-7-2/h3-6H2,1-2H3
Standard InChI Key DBUJFULDVAZULB-UHFFFAOYSA-N
SMILES CCCCCOC
Canonical SMILES CCCCCOC
Boiling Point 99.0 °C

Introduction

Chemical Identity and Physical Properties

Molecular Structure and Nomenclature

1-Methoxypentane (CH3O(CH2)4CH3\text{CH}_3\text{O}(\text{CH}_2)_4\text{CH}_3) belongs to the ether family, where an oxygen atom connects two alkyl groups. Its IUPAC name derives from the pentane chain substituted with a methoxy group at the first carbon. Synonyms include methyl amyl ether, amyl methyl ether, and n-pentyl methyl ether, reflecting its structural simplicity and industrial nomenclature .

Table 1: Key Physicochemical Properties of 1-Methoxypentane

PropertyValue
Molecular FormulaC6H14O\text{C}_6\text{H}_{14}\text{O}
Molecular Weight102.175 g/mol
Density0.762 g/cm³
Boiling Point99.4°C at 760 mmHg
Flash Point4.5°C
Refractive Index1.387

The compound’s low density and boiling point suggest high volatility, aligning with trends observed in short-chain ethers. The refractive index (1.3871.387) indicates moderate light-bending capacity, typical for non-aromatic ethers .

Spectroscopic and Chromatographic Data

While specific spectral data for 1-methoxypentane are scarce in the provided sources, its structural analogs show characteristic infrared (IR) absorption bands for ether C-O stretching (1100cm1\sim 1100 \, \text{cm}^{-1}) and alkyl C-H vibrations (28003000cm12800–3000 \, \text{cm}^{-1}). Gas chromatography (GC) analysis would likely reveal retention times consistent with its volatility, making it separable from polar or higher-molecular-weight compounds .

Synthesis and Industrial Production

Laboratory Synthesis

The Williamson ether synthesis is a plausible route for producing 1-methoxypentane, involving the reaction of sodium methoxide (CH3ONa\text{CH}_3\text{ONa}) with 1-bromopentane (CH3(CH2)4Br\text{CH}_3(\text{CH}_2)_4\text{Br}):

CH3ONa+CH3(CH2)4BrCH3O(CH2)4CH3+NaBr\text{CH}_3\text{ONa} + \text{CH}_3(\text{CH}_2)_4\text{Br} \rightarrow \text{CH}_3\text{O}(\text{CH}_2)_4\text{CH}_3 + \text{NaBr}

This SN2 reaction proceeds under anhydrous conditions, typically in a polar aprotic solvent like dimethylformamide (DMF). The methoxide ion displaces bromide, yielding the ether and sodium bromide as a byproduct.

Industrial Manufacturing

On an industrial scale, continuous-flow reactors optimize the synthesis of 1-methoxypentane by enhancing heat transfer and mixing efficiency. Catalysts such as acidic resins may accelerate the reaction, while distillation columns separate the product from unreacted precursors and byproducts. Scalability challenges include managing the exothermic nature of ether formation and ensuring high purity for downstream applications .

Chemical Reactivity and Reaction Mechanisms

Methoxyl Group Participation

The methoxy group in 1-methoxypentane can participate in neighboring group effects during reactions. For instance, in acidic environments, protonation of the ether oxygen increases the leaving group ability of the methoxyl moiety, facilitating cleavage reactions. A study on 2-chloro-5-methoxypentane demonstrated that methoxyl participation influences stereochemical outcomes in substitution reactions, suggesting analogous behavior in 1-methoxypentane under specific conditions .

Oxidation and Reduction Pathways

  • Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3
    ) convert 1-methoxypentane to carboxylic acids or ketones, depending on reaction conditions. For example, oxidation at elevated temperatures may break the ether linkage, yielding pentanoic acid and methanol .

  • Reduction: Catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}) reduces the ether to methanol and pentane, though such reactions are less common due to the stability of the ether functional group.

Applications in Scientific Research and Industry

Intermediate in Organic Synthesis

As a precursor, 1-methoxypentane can undergo functionalization to produce surfactants, fragrances, or pharmaceutical intermediates. For example, alkylation of the methoxy group could yield quaternary ammonium compounds with antimicrobial properties .

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